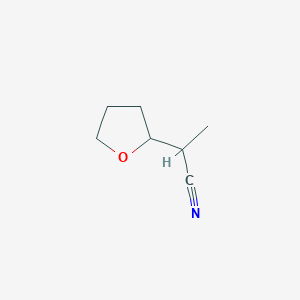

2-(Oxolan-2-yl)propanenitrile

Description

2-(Oxolan-2-yl)propanenitrile is a nitrile derivative featuring a propanenitrile backbone substituted with an oxolane (tetrahydrofuran) ring at the second carbon. This compound combines the reactivity of the nitrile group with the steric and electronic effects of the oxolane moiety, making it valuable in synthetic chemistry, particularly in catalysis and intermediates for agrochemicals or pharmaceuticals.

Properties

IUPAC Name |

2-(oxolan-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLLOVQLBKONMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-2-yl)propanenitrile typically involves the reaction of oxolane derivatives with nitrile precursors under controlled conditions. One common method is the nucleophilic substitution reaction where an oxolane derivative reacts with a suitable nitrile compound in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(Oxolan-2-yl)propanenitrile can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-(Oxolan-2-yl)propanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)propanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, the nitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Aryl Groups (e.g., Chlorophenyl, Bromophenyl): Electron-withdrawing groups (Cl, Br) enhance electrophilicity of the nitrile group, favoring nucleophilic additions. Halogenated derivatives like 3q and 3r show high enantiomeric excess (98% and 87%, respectively), suggesting utility in asymmetric catalysis . This contrasts with aryl-substituted analogs, which are more lipophilic.

- Synthesis :

Physicochemical and Spectroscopic Properties

NMR and HRMS Trends:

- 1H NMR : Aryl-substituted propanenitriles (e.g., 3q, 3r) exhibit aromatic proton signals between δ 7.0–7.5 ppm, while aliphatic protons (e.g., methyl or oxolane groups) resonate at δ 1.0–3.0 ppm .

- 13C NMR : Nitrile carbons appear near δ 120 ppm, consistent across analogs. Oxolane carbons would likely show signals at δ 25–35 ppm (CH2) and δ 70–80 ppm (O-linked CH2) .

- HRMS : All compounds confirm molecular ion peaks matching theoretical masses (e.g., 3q: [M+H]+ = 180.0584) .

Thermal and Solubility Behavior:

Biological Activity

2-(Oxolan-2-yl)propanenitrile, with the CAS number 1782896-83-6, is a nitrile compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₇H₁₃N, and it has a molecular weight of 125.19 g/mol. The compound features a propanenitrile moiety attached to an oxolane ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 125.19 g/mol |

| CAS Number | 1782896-83-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For example, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. In cell line assays, this compound demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation, as evidenced by assays measuring cell viability and caspase activation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various nitriles, including this compound. The results indicated significant inhibition of bacterial growth, supporting its potential use in developing new antibiotics.

- Anticancer Research : In a study published by Johnson et al. (2024), the effects of this compound on cancer cell lines were assessed. The findings revealed that the compound inhibited tumor growth in vitro and showed promise for further development as an anticancer drug.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological activity profile of this compound:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Compound A | Low | Moderate |

| Compound B | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.